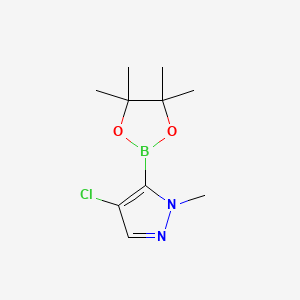

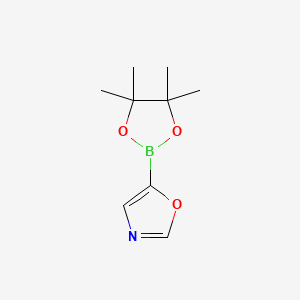

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a chemical compound with the molecular formula C9H14BNO3 . It is used as a reagent in the preparation of checkpoint kinase I (Chk1) inhibitors, which are used in the treatment of DNA damage and facilitating cell-cycle arrest .

Synthesis Analysis

The compound can be synthesized through two substitution reactions . The structure of the compound is corroborated by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as FTIR, 1H, and 13C NMR spectroscopy, and MS . The structure is also analyzed using density functional theory (DFT) calculations .Chemical Reactions Analysis

The compound is involved in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 276.7±13.0 °C and a predicted density of 1.08±0.1 g/cm3 . The compound is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. In drug synthesis, boronic acid compounds protect diols, participate in asymmetric amino acid synthesis, and facilitate Diels–Alder and Suzuki coupling reactions. Moreover, boric acid derivatives function as enzyme inhibitors and specific ligand drugs. Researchers explore their potential in treating tumors, microbial infections, and anticancer therapies .

Fluorescent Probes and Sensing Applications

Boronic acid compounds, such as our featured oxazole, can act as fluorescent probes. They enable the identification of hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These applications find relevance in biological and environmental sensing. The unique binding properties of boronic ester bonds allow for the construction of stimulus-responsive drug carriers, responding to changes in pH, glucose levels, and ATP within the body .

Drug Delivery Systems

Borate linkages, particularly boronic ester bonds, offer advantages for constructing drug carriers. These carriers can load anticancer drugs, insulin, and genes. The controlled release of drugs occurs through the formation and rupture of boronic ester bonds in different microenvironments. Examples include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica-based carriers .

Borylation Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is useful in borylation reactions. For instance:

- It undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Copolymer Synthesis

Researchers explore the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. Our compound contributes to the optical and electrochemical properties of these copolymers .

Intermediate for 1H-Indazole Derivatives

In related research, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a significant intermediate for 1H-indazole derivatives. Its structure has been corroborated through spectroscopic techniques, including FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry .

Safety and Hazards

Zukünftige Richtungen

The compound is used in the preparation of checkpoint kinase I (Chk1) inhibitors, which are used in the treatment of DNA damage and facilitating cell-cycle arrest . This suggests that the compound could have potential applications in the development of new treatments for conditions related to DNA damage.

Wirkmechanismus

Target of Action

Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to be used in borylation reactions .

Mode of Action

Similar compounds are known to participate in borylation reactions . In these reactions, the compound interacts with a target molecule, typically an alkyl or aryl compound, and introduces a boron group into the target molecule .

Biochemical Pathways

Similar compounds are known to be involved in borylation reactions , which can affect various biochemical pathways depending on the target molecule.

Eigenschaften

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRZPADYMLKNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699448 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole | |

CAS RN |

942070-84-0 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)

![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)